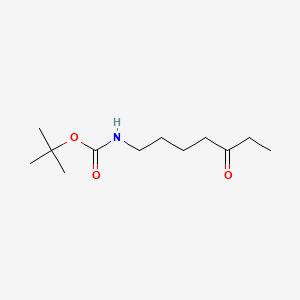
(2S,3R)-β-Hydroxyleucine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-β-Hydroxyleucine Hydrochloride is a chiral amino acid derivative with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . This compound is known for its antibacterial properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-β-Hydroxyleucine Hydrochloride involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening .
Industrial Production Methods
化学反应分析
Types of Reactions
(2S,3R)-β-Hydroxyleucine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrobromolysis, acyl chlorides for O-acylcarbamoylation, and bases like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids .
科学研究应用
(2S,3R)-β-Hydroxyleucine Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential antibacterial properties and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of (2S,3R)-β-Hydroxyleucine Hydrochloride involves its interaction with bacterial cell walls, disrupting their synthesis and leading to cell death. The compound targets specific enzymes involved in cell wall biosynthesis, inhibiting their activity and preventing bacterial growth .
相似化合物的比较
Similar Compounds
(2S,3R)-Dihydroquercetin: Known for its antioxidant properties.
Empagliflozin: An antidiabetic medication with a similar stereochemistry.
Uniqueness
(2S,3R)-β-Hydroxyleucine Hydrochloride is unique due to its specific antibacterial properties and its role as a chiral building block in synthetic chemistry. Unlike other similar compounds, it is primarily used for its antibacterial effects and its utility in the synthesis of complex molecules .
属性
CAS 编号 |
1598376-94-3 |
|---|---|
分子式 |
C6H14ClNO3 |
分子量 |
183.632 |
IUPAC 名称 |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI 键 |
LJDBRWYTJHYZMD-UYXJWNHNSA-N |
SMILES |
CC(C)C(C(C(=O)O)N)O.Cl |
同义词 |
threo-3-Hydroxy-L-leucine Hydrochloride; (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride; L-threo-β-Hydroxyleucine Hydrochloride; (3R)-3-Hydroxy-L-leucine Hydrochloride; NSC 524546 Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


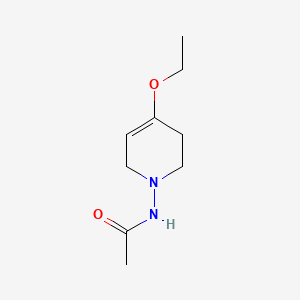
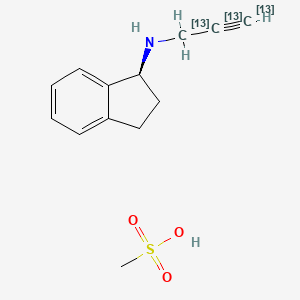
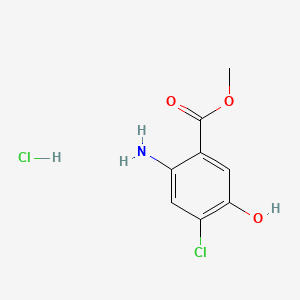
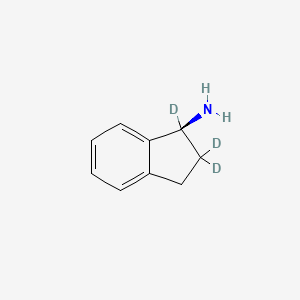
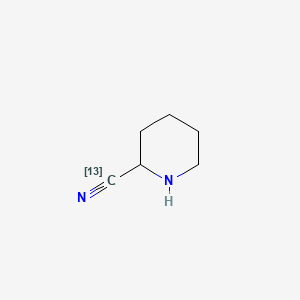
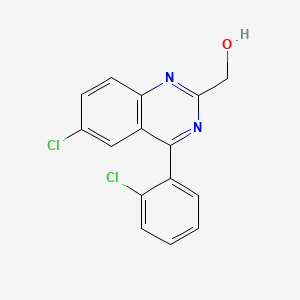
![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)
